2-(1,2-benzisoxazol-3-yl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide
Overview
Description
2-(1,2-benzisoxazol-3-yl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide is an organic compound that features a benzisoxazole ring fused with an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzisoxazol-3-yl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Acetohydrazide Formation: The benzisoxazole derivative is then reacted with acetic anhydride to form the corresponding acetohydrazide.
Condensation Reaction: The final step involves the condensation of the acetohydrazide with 4-methylbenzaldehyde under reflux conditions in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzisoxazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazide moiety.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated benzisoxazole derivatives.
Scientific Research Applications
2-(1,2-benzisoxazol-3-yl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The benzisoxazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity. The hydrazide moiety can form hydrogen bonds with active site residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-benzisoxazol-3-yl)acetic acid
- 2-(1,2-benzisoxazol-3-yl)ethanol
- N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide
Uniqueness
2-(1,2-benzisoxazol-3-yl)-N’-[(Z)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its combined structural features, which confer specific biological activities not observed in simpler analogs. The presence of both the benzisoxazole ring and the hydrazide moiety allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-6-8-13(9-7-12)11-18-19-17(21)10-15-14-4-2-3-5-16(14)22-20-15/h2-9,11H,10H2,1H3,(H,19,21)/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZDYTCWXVSOHX-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CC2=NOC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)CC2=NOC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322120 | |
Record name | 2-(1,2-benzoxazol-3-yl)-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678940 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860651-41-8 | |
Record name | 2-(1,2-benzoxazol-3-yl)-N-[(Z)-(4-methylphenyl)methylideneamino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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